

ELND006: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: ELND 006

Cat. No.: B12298091

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Abstract

ELND006, also known as (4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline, is a potent and selective γ -secretase inhibitor that has been investigated for its therapeutic potential in Alzheimer's disease. This document provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route for ELND006, intended for an audience with a strong background in medicinal chemistry and drug development. The synthesis involves a multi-step sequence culminating in the formation of the chiral pyrazolo[4,3-c]quinoline core. This guide also presents key quantitative data related to its biological activity and outlines the signaling pathway it targets.

Chemical Structure and Properties

ELND006 is a complex heterocyclic molecule with a distinct three-dimensional structure crucial for its biological activity.

Table 1: Chemical Identity and Properties of ELND006

Property	Value
IUPAC Name	(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline
CAS Number	1333990-84-3[1]
Molecular Formula	C ₂₀ H ₁₄ F ₅ N ₃ O ₂ S
Molecular Weight	455.40 g/mol
SMILES	<chem>N1(S(C2=CC=C(C(F)(F)F)C=C2)(=O)=O)C2=C(C=C(F)C(F)=C2)C2=NNC=C2[C@H]1C1CC1</chem>
InChI Key	XODSHWXXKSMPDRP-LJQANCHMSA-N

Synthesis of ELND006

The synthesis of ELND006 is a multi-step process that involves the construction of the key pyrazolo[4,3-c]quinoline scaffold and the introduction of the chiral cyclopropyl group. The synthetic strategy was designed to be efficient and allow for the generation of analogs for structure-activity relationship (SAR) studies.[2]

Synthetic Scheme

While the complete, step-by-step experimental details with specific reagents, conditions, and yields require access to the full text and supplementary information of the primary research article, a general synthetic approach can be outlined based on available information.

The synthesis likely proceeds through the following key transformations:

- Construction of a substituted quinoline core: This would involve the reaction of an appropriately substituted aniline with a suitable three-carbon synthon to form the quinoline ring system.
- Formation of the pyrazole ring: A hydrazine derivative would be reacted with a 1,3-dicarbonyl compound or its equivalent, which is part of the quinoline intermediate, to construct the fused

pyrazole ring.

- Introduction of the chiral cyclopropyl group: This is a critical step to establish the correct stereochemistry. It could be achieved through an asymmetric catalytic reaction or by using a chiral auxiliary.
- Sulfonylation: The final step would involve the sulfonylation of the pyrazolo[4,3-c]quinoline nitrogen with 4-(trifluoromethyl)benzenesulfonyl chloride to yield ELND006.

Experimental Protocols

Detailed experimental protocols, including reagent quantities, reaction times, temperatures, purification methods (e.g., chromatography, recrystallization), and characterization data (e.g., NMR, MS, HPLC), are essential for reproducibility and are typically found in the experimental section of the peer-reviewed publication and its supporting information. Efforts to retrieve the full publication are ongoing to provide this critical information.

Quantitative Data

ELND006 has been evaluated for its potency and selectivity as a γ -secretase inhibitor. The following table summarizes key in vitro biological data.

Table 2: In Vitro Biological Activity of ELND006

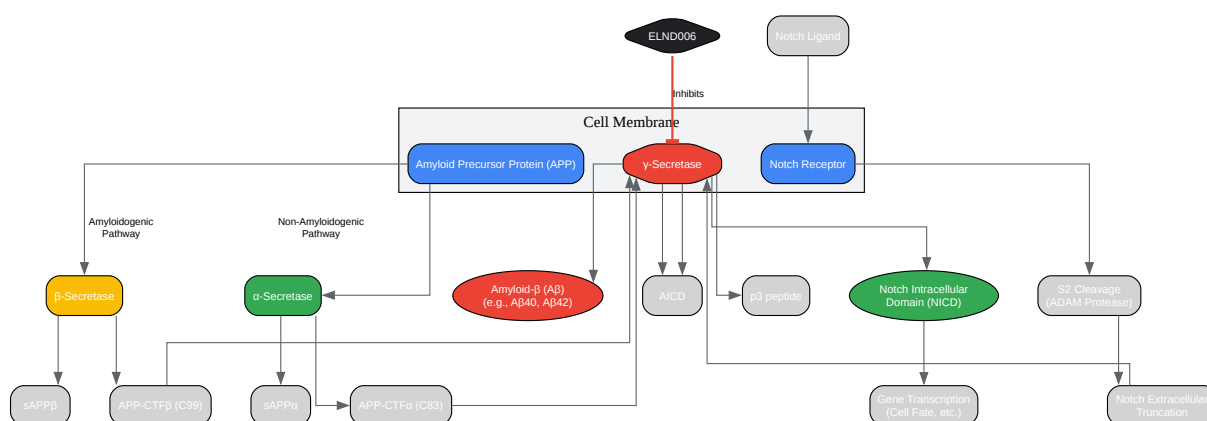
Target/Assay	IC ₅₀ (nM)	Reference
Amyloid Precursor Protein (APP) processing	0.34	[ACS Chem Neurosci. 2011, 2 (6), pp 279–280]
Notch Signaling	5.3	[ACS Chem Neurosci. 2011, 2 (6), pp 279–280]
Cell-based APP processing	1.1	[ACS Chem Neurosci. 2011, 2 (6), pp 279–280]
Cell-based Notch signaling	82	[ACS Chem Neurosci. 2011, 2 (6), pp 279–280]

Signaling Pathway and Mechanism of Action

ELND006 is a γ -secretase inhibitor. The γ -secretase complex is a multi-protein enzyme responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.

Inhibition of Amyloid- β Production

In the context of Alzheimer's disease, the sequential cleavage of APP by β -secretase and then γ -secretase leads to the production of amyloid- β (A β) peptides, particularly the aggregation-prone A β 42. These peptides are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. ELND006 inhibits the γ -secretase-mediated cleavage of APP, thereby reducing the production of A β peptides.



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Caption: ELND006 inhibits γ -secretase, blocking A β production.

Selectivity over Notch Signaling

An important consideration for γ -secretase inhibitors is their potential to interfere with the Notch signaling pathway, which is crucial for normal cellular communication and development. The cleavage of the Notch receptor by γ -secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus and regulates gene expression. Inhibition of Notch signaling can lead to significant side effects. ELND006 was designed to be selective for the inhibition of APP processing over Notch cleavage, as indicated by the IC₅₀ values in Table 2.

Conclusion

ELND006 is a well-characterized γ -secretase inhibitor with a complex chemical structure and a multi-step synthesis. Its potent and selective inhibition of amyloid- β production has made it a valuable tool for studying the role of γ -secretase in Alzheimer's disease. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action for researchers in the field of neurodegenerative disease and drug discovery. The complete elucidation of the detailed experimental protocols is pending the acquisition of the full primary literature.

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References

- 1. Discovery of (R)-4-cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): metabolically stable γ -secretase Inhibitors that selectively inhibit the production of amyloid- β over Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
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